![molecular formula C27H31ClN4O4S2 B2487050 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216633-58-7](/img/structure/B2487050.png)
6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives involves a five-step synthesis starting from piperidin-4-one. This process, aimed at developing Mycobacterium tuberculosis pantothenate synthetase inhibitors, utilizes a molecular hybridization approach, blending elements from known antimycobacterial leads to create novel compounds with significant activity against Mycobacterium tuberculosis (Ganesh Samala et al., 2014).
Molecular Structure Analysis
Molecular structure analysis through techniques such as differential scanning fluorimetry has confirmed the binding affinity of these compounds to targeted enzymes. The structure-activity relationship (SAR) exploration, particularly for the most potent inhibitors, sheds light on the molecular interactions critical for their biological activity and the significance of the sulfonyl, benzamido, and tetrahydrothieno[2,3-c]pyridine components in mediating these interactions.
Chemical Reactions and Properties
The chemical reactions central to the development of these compounds include aminomethylation, which involves the action of primary amines and formaldehyde on piperidinium derivatives to form 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. These reactions highlight the chemical versatility and reactivity of the core structure, facilitating the synthesis of a wide range of derivatives with varied biological activities (V. Dotsenko et al., 2012).
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Compounds derived from tetrahydrothienopyridine and similar structures have been studied for their antimicrobial and antibacterial activities. For instance, a study synthesized a series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and tested their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds exhibited significant antibacterial activity, highlighting their potential as leads in the development of new antimicrobial agents (Doshi et al., 2015).
Synthesis and Characterization of Heterocyclic Compounds
Research efforts have been directed toward the synthesis and characterization of novel heterocyclic compounds incorporating the thienopyridine scaffold for various applications, including potential pharmaceuticals. One study presented the synthesis of novel pyridothienopyrimidines and pyridothienotriazines, showing the versatility of thienopyridine derivatives in creating complex heterocyclic structures with potential biological activities (Abdel-rahman et al., 2002).
Inhibitory Activity Against Mycobacterium tuberculosis
Compounds based on the tetrahydrothienopyridine structure have been evaluated for their inhibitory activity against Mycobacterium tuberculosis, a significant public health concern. A study developed tetrahydrothienopyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors, demonstrating the potential of these compounds in tuberculosis treatment strategies (Samala et al., 2013).
Potential in Central Nervous System Disorders
Research into the applications of piperazine and pyridine derivatives has extended into the treatment of central nervous system disorders. A scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for its therapeutic potential in addressing central nervous system disorders (Wei et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist , blocking the receptor and preventing HIV-1 entry . All CCR5 antagonists, including this compound, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound affects the HIV-1 entry pathway by blocking the CCR5 receptor . This prevents the virus from entering the cell and replicating, thereby inhibiting the progression of the disease .
Result of Action
By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the cell . This results in a decrease in viral replication and slows the progression of the disease .
properties
IUPAC Name |
6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S2.ClH/c28-25(32)24-22-13-16-30(17-19-7-3-1-4-8-19)18-23(22)36-27(24)29-26(33)20-9-11-21(12-10-20)37(34,35)31-14-5-2-6-15-31;/h1,3-4,7-12H,2,5-6,13-18H2,(H2,28,32)(H,29,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMALBNDPVLCIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.